Aletamine hydrochloride

Beschreibung

Historical Context of Aletamine (B1665222) Hydrochloride in Academic Research

Aletamine hydrochloride, also identified as α-allylphenethylamine hydrochloride, emerged in the scientific literature during the 1960s and early 1970s. wikipedia.org Its synthesis was accomplished by researchers Kenji Tsukada and his team, who were affiliated with Shinshu University and the Dow Chemical Company. wikipedia.org The primary focus of early academic inquiry into this compound was its potential as an antidepressant. wikipedia.org

Initial pharmacological evaluations, particularly a notable study from 1972, sought to characterize its profile as an antidepressant agent. wikipedia.org These early investigations reported that the activity of aletamine was comparable to that of established tricyclic antidepressants of the era, specifically imipramine (B1671792) and amitriptyline. wikipedia.orgncats.io Research from this period also explored its analgesic properties. ncats.io The compound was assigned several identifiers for research and cataloging purposes, including NDR-5061A and NSC-169879. nih.gov Despite these initial investigations, aletamine has since been largely superseded by newer compounds and is now encountered infrequently in scientific literature. wikipedia.org

Academic Classification and Significance within Phenethylamine (B48288) Compounds

This compound is classified as a member of the phenethylamine class of organic compounds. wikipedia.orgontosight.ai This classification is based on its chemical structure, which features a phenethylamine backbone with an allyl group attached to the alpha carbon. ontosight.ai As a hydrochloride salt, the compound exhibits increased solubility in water. ontosight.ai

Phenethylamines are a broad class of substances known for their psychoactive properties and includes a wide range of compounds studied for various effects on the central nervous system. ontosight.aibiomolther.org The significance of aletamine within this class, from a research perspective, lies in its distinct pharmacological profile. While it is reported to have stimulant properties, its effects were found to differ in several key aspects from d-amphetamine, another well-known phenethylamine. ncats.ioontosight.ai For instance, the effects of aletamine on spontaneous motor activity and body temperature in rodent studies were observed to be opposite to those of amphetamine. ncats.io Furthermore, unlike amphetamine, the toxicity of aletamine was not influenced by the grouping of mice in studies. ncats.io Research also indicated that aletamine did not appear to function as a monoamine oxidase (MAO) inhibitor in vivo. ncats.io Its activity profile, showing similarities to tricyclic antidepressants but differing from amphetamine-like stimulants, provided a distinct subject for comparative pharmacological research within the phenethylamine family. wikipedia.orgncats.io

Interactive Data Table: Research Findings on Aletamine

| Characteristic | Finding | Source(s) |

| Primary Research Focus | Investigated as a potential antidepressant. | wikipedia.org |

| Comparative Activity | Activity profile reported to be similar to imipramine and amitriptyline. | wikipedia.orgncats.io |

| Observed Properties | Reported to have stimulant and analgesic properties. | ncats.ioontosight.ai |

| Key Differentiator | Pharmacological effects differ in several respects from d-amphetamine. | ncats.io |

| MAO Activity | Does not appear to be an inhibitor of monoamine oxidase in vivo. | ncats.io |

Eigenschaften

CAS-Nummer |

4255-24-7 |

|---|---|

Molekularformel |

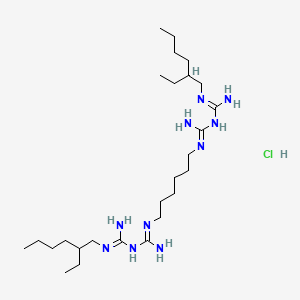

C26H57ClN10 |

Molekulargewicht |

545.3 g/mol |

IUPAC-Name |

1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine;hydrochloride |

InChI |

InChI=1S/C26H56N10.ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);1H |

InChI-Schlüssel |

JEPAQYCCAYFOBU-UHFFFAOYSA-N |

SMILES |

C=CCC(CC1=CC=CC=C1)N.Cl |

Kanonische SMILES |

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

4255-24-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

4255-23-6 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

aletamine aletamine hydrochloride aletamine hydrochloride, (+-)-isomer alfetadrine alfetamin alfetamine |

Herkunft des Produkts |

United States |

Synthetic Methodologies of Aletamine Hydrochloride and Analogs

Established Synthetic Pathways for Aletamine (B1665222) Hydrochloride

The established synthetic routes for aletamine hydrochloride and its close analog, ketamine, primarily involve the formation of a key C-N bond on a pre-existing cyclohexanone ring structure. These methods are often multi-step processes that have been refined over time for improved yields and purity.

Reductive amination is a cornerstone in the synthesis of many amines and is a common method for producing arylcyclohexylamines. wikipedia.orgnih.gov This process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the final amine product. wikipedia.orgmasterorganicchemistry.com This can be performed as a two-step process or, more conveniently, as a one-pot reaction. youtube.com

In the context of aletamine or ketamine synthesis, a common precursor is 2-chlorophenyl cyclopentyl ketone. ias.ac.in This ketone can be reacted with methylamine to form the corresponding imine. Subsequent reduction of the imine yields the desired N-methyl-arylcyclohexylamine structure. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is often preferred in one-pot procedures because it is a milder reducing agent that selectively reduces the imine in the presence of the starting ketone. masterorganicchemistry.comyoutube.comyoutube.com

The general scheme for reductive amination is as follows:

Nucleophilic attack of the amine on the carbonyl carbon of the ketone to form a hemiaminal.

Dehydration of the hemiaminal to form an imine (or an iminium ion under acidic conditions).

Reduction of the imine by a reducing agent to form the final amine.

This method is highly versatile and can be adapted to produce a wide range of analogs by varying the starting ketone and the amine. masterorganicchemistry.com

Direct amination of alkenes, also known as hydroamination, represents a more atom-economical approach to the synthesis of amines. nih.govresearchgate.netsemanticscholar.org This method involves the direct addition of an N-H bond of an amine across the double bond of an alkene. semanticscholar.org While conceptually straightforward, this reaction can be challenging to achieve and often requires a catalyst. researchgate.net

For the synthesis of aletamine-like structures, a relevant alkene precursor would be 1-(2-chlorophenyl)-cyclohexene. ias.ac.inscispace.com In a hydroamination reaction, this alkene would react directly with an amine, such as methylamine, to form the target arylcyclohexylamine. Various catalytic systems, including those based on rare-earth metals, actinides, and late transition metals, have been explored for hydroamination reactions. researchgate.net Metal-free approaches have also been developed, offering a more environmentally benign alternative. nih.gov

A new and efficient protocol for the synthesis of ketamine, a close analog of aletamine, utilizes an alkene intermediate. ias.ac.inscispace.com In this five-step synthesis, cyclohexanone is first reacted with 2-chlorophenyl magnesium bromide. The resulting alcohol is then dehydrated to form 1-(2-chlorophenyl)-cyclohexene. ias.ac.inscispace.com This alkene is then oxidized to a hydroxy ketone intermediate, which undergoes imination with methylamine, followed by a thermal rearrangement to yield the final product. ias.ac.inscispace.com

Synthesis of Related Aralkyl-3-butenylamines

The synthesis of aralkyl-3-butenylamines, a class of compounds related to aletamine, has been explored through various synthetic routes. One convenient, two-step method for preparing the parent compound, 3-butenylamine, avoids the use of hazardous reagents like metal hydrides and azides. researchgate.net This synthesis starts with the commercially available 3-buten-1-ol. researchgate.net

The key steps in this synthesis are:

A Mitsunobu reaction between 3-buten-1-ol, phthalimide, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) to form N-(3-butenyl)phthalimide in high yield (85%). researchgate.net

Cleavage of the phthalimide group using hydrazine (the Gabriel synthesis) to liberate the free 3-butenylamine, which is then isolated by distillation in a 54% yield. researchgate.net

This methodology provides a foundation for the synthesis of more complex aralkyl-3-butenylamines by starting with appropriately substituted butenyl alcohols or by further modification of the resulting primary amine.

Exploration of Novel Synthetic Strategies and Precursors

Research into the synthesis of aletamine analogs continues to explore novel strategies and precursors to improve efficiency, safety, and access to new derivatives. One area of focus is the development of new synthetic routes that avoid toxic reagents and harsh reaction conditions. scispace.com For instance, a newer synthesis of ketamine avoids the use of toxic bromine for the bromination of the ketone intermediate by employing N-bromosuccinimide (NBS) instead. scispace.com

Another innovative approach involves the use of flow chemistry. A microfluidic reactor has been used to prepare (R,S)-ketamine hydrochloride from 1-[(2-chlorophenyl)(methylimino)methyl]cyclopentanol in absolute ethanol with the addition of HCl. chemicalbook.com This flow chemistry method resulted in a high yield (70%) and purity (>99%) and demonstrated superior performance compared to batch reactions. chemicalbook.com

The development of synthetic methods for ketamine analogs is also an active area of research. mdpi.comugent.benih.gov For example, new aryl analogs of ketamine have been synthesized in a seven-step process starting from readily available phenylcyclohexane derivatives. nih.gov Additionally, efforts are underway to synthesize bicyclic analogs of ketamine, which could potentially offer a different side-effect profile while retaining the desired therapeutic effects. ugent.be

| Synthetic Strategy | Key Features | Example Precursors | Reported Yield |

| Flow Chemistry | Utilizes a microfluidic reactor for continuous production. | 1-[(2-chlorophenyl)(methylimino)methyl]cyclopentanol | 70% chemicalbook.com |

| Modified Stevens Method | Replaces toxic bromine with N-bromosuccinimide (NBS). | 2-chlorophenyl cyclopentyl ketone | Not specified |

| Multi-step Analog Synthesis | Starts from phenylcyclohexane derivatives to create new aryl analogs. | Phenylcyclohexane derivatives | Not specified nih.gov |

Stereochemical Considerations in Compound Synthesis

Aletamine and its analogs are chiral molecules, meaning they exist as enantiomers, which are non-superimposable mirror images of each other. nih.gov The different enantiomers of a chiral drug can have different pharmacological properties, with one enantiomer often being more potent or having a different side-effect profile than the other. nih.gov Therefore, the stereoselective synthesis of a single enantiomer is often a key goal in medicinal chemistry. researchgate.net

The synthesis of aletamine and its analogs can result in a racemic mixture (a 1:1 mixture of both enantiomers) or can be designed to produce a single enantiomer. researchgate.net The stereochemistry of the final product is determined by the synthetic route and the nature of the reagents used. For example, in the synthesis of sedamine, a piperidine alkaloid, different synthetic approaches have been used to produce either the racemic mixture or a single enantiomer. researchgate.net

Controlling the stereochemistry in the synthesis of arylcyclohexylamines can be achieved through various strategies, such as the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture. The specific three-dimensional arrangement of the atoms in each enantiomer can lead to different interactions with chiral biological targets like receptors and enzymes. nih.gov

Advanced Analytical Methodologies for Aletamine Hydrochloride in Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a complex mixture. For phenethylamine (B48288) derivatives such as Aletamine (B1665222) hydrochloride, several chromatographic techniques are particularly relevant.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), often used interchangeably with Gas Chromatography (GC), is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it becomes a definitive tool for the identification and quantification of illicit drugs and their metabolites, including phenethylamine analogues. mdpi.comresearchgate.net

In the context of Aletamine hydrochloride analysis, a GC-MS method would likely involve the following:

Derivatization: To enhance the volatility and thermal stability of phenethylamine compounds, a derivatization step is often necessary. researchgate.net This process chemically modifies the analyte to make it more amenable to GC analysis.

Separation: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a heated column containing a liquid stationary phase. Separation occurs based on the differential partitioning of the analyte between the two phases.

Detection: As the separated components exit the column, they are detected by a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification. mdpi.com

GC-MS offers high sensitivity and specificity, making it a robust method for the qualitative and quantitative analysis of designer stimulants in biological matrices like urine. nih.govscispace.com The characteristic mass fragmentations observed with GC-Electron Ionization-MS (GC-EI/MS) are particularly useful for identifying 2C series phenethylamine compounds. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a preferred method for the analysis of a wide range of pharmaceutical compounds due to its high sensitivity, selectivity, and applicability to non-volatile and thermally labile molecules. fda.gov.tw This technique is particularly well-suited for the analysis of phenethylamine derivatives in complex biological matrices. fda.gov.twnih.gov

An LC-MS/MS method for this compound would typically involve:

Chromatographic Separation: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. A high-pressure pump forces the sample through a column packed with a solid stationary phase. The separation is achieved by a liquid mobile phase, often a gradient of aqueous and organic solvents. nih.gov

Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules. nih.gov

Tandem Mass Spectrometry (MS/MS): The ionized molecules are then subjected to two stages of mass analysis. The first stage selects the precursor ion (the ionized molecule of interest), which is then fragmented in a collision cell. The second stage analyzes the resulting product ions, providing a high degree of specificity and reducing background noise.

A study on the analysis of N-ethyl-α-ethyl-phenethylamine (ETH), a phenethylamine derivative, in dietary supplements using LC-MS/MS demonstrated a limit of detection of 2.5 ng/mL and a limit of quantification of 5 ng/mL. nih.govoup.com This highlights the sensitivity of the technique. Furthermore, LC-MS/MS methods have been developed for the simultaneous screening of numerous phenethylamine-type substances in urine, showcasing the technique's high-throughput capabilities. fda.gov.twresearchgate.net

Table 1: Comparison of Chromatographic Techniques for Phenethylamine Analysis

| Feature | Gas-Liquid Chromatography (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Thin-Layer Chromatography (TLC) |

|---|---|---|---|

| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase. | Separation on a thin layer of adsorbent material. |

| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for non-volatile and thermally labile compounds. | Generally suitable for non-volatile compounds. |

| Sensitivity | High | Very High | Lower |

| Specificity | High (with MS detection) | Very High (with MS/MS detection) | Moderate |

| Throughput | Moderate | High | High (for multiple samples on one plate) |

| Derivatization | Often required for polar compounds. | Generally not required. | Not required. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for the qualitative analysis and screening of compounds. maps.org It involves spotting a sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica gel. The plate is then placed in a sealed chamber with a solvent (the mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. khanacademy.org

For the analysis of phenethylamine derivatives, TLC can be used for:

Screening: Rapidly screening multiple samples for the presence of a target compound.

Method Development: Optimizing solvent systems for more complex chromatographic techniques like column chromatography. aga-analytical.com.pl

Identification: Comparing the retention factor (Rf) value of a spot with that of a known standard.

Detection of the separated spots on a TLC plate can be achieved by various methods, including visualization under UV light or by spraying with a chemical reagent that reacts with the compound to produce a colored spot. maps.orgyoutube.com While not as sensitive or specific as GC-MS or LC-MS/MS, TLC remains a valuable tool for preliminary analysis due to its simplicity and high throughput. nih.gov

Sample Preparation and Matrix Considerations in Preclinical Studies

The analysis of this compound in biological samples from preclinical studies presents significant challenges due to the complexity of the matrices, such as blood, plasma, urine, and tissue homogenates. japsonline.comacs.org These matrices contain numerous endogenous substances that can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov Therefore, effective sample preparation is a critical step to isolate the analyte of interest, remove interferences, and concentrate the sample to a level suitable for detection. researchgate.net

Common sample preparation techniques for the analysis of stimulants in biological matrices include:

Protein Precipitation (PP): This is a simple and rapid method for removing proteins from plasma or serum samples by adding an organic solvent like acetonitrile or methanol. acs.org

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is effective for cleaning up and concentrating samples. japsonline.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that uses a solid adsorbent material packed in a cartridge to bind the analyte of interest from a liquid sample. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of solvent. acs.org

The choice of sample preparation method depends on the analyte's physicochemical properties, the nature of the biological matrix, the required sensitivity, and the analytical technique being used.

Method Validation in Research Contexts

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. acs.orgemerypharma.com It is a crucial component of quality assurance in research, ensuring that the data generated are accurate, reliable, and reproducible. chemrj.org The validation process involves evaluating several key performance characteristics of the method. gavinpublishers.comwjarr.com

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. chemrj.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chemrj.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. gavinpublishers.com

A comprehensive validation process ensures the integrity of the analytical data, which is fundamental for making informed decisions in preclinical research and development. emerypharma.com

Preclinical Pharmacological Investigations of Aletamine Hydrochloride

General Pharmacological Characterization in Preclinical Models

Aletamine (B1665222) hydrochloride, chemically known as alpha-allylphenethylamine hydrochloride, has been the subject of preclinical pharmacological evaluations to characterize its profile of activity within the central nervous system (CNS). These investigations have utilized a variety of animal models to explore its potential therapeutic effects, focusing on its antidepressant and stimulant-like properties.

Reported Central Nervous System (CNS) Activity Profiles

Early preclinical studies in mice, rats, rabbits, and dogs have indicated that aletamine hydrochloride exerts effects on the central nervous system. The pharmacological activity profile of aletamine has been compared to that of tricyclic antidepressants. nih.gov In these preclinical models, aletamine demonstrated a range of CNS-related activities, including influences on motor activity and interactions with agents known to affect the CNS. nih.gov

Antidepressant-like Effects in Preclinical Research Paradigms

A significant focus of the preclinical investigation of this compound has been its potential as an antidepressant agent. nih.gov In animal models, aletamine has shown effects consistent with antidepressant-like activity. A key finding in this regard is its ability to antagonize the effects of reserpine (B192253). nih.gov Reserpine is known to deplete monoamines, leading to a state of depression in animal models; the reversal of these effects is a classic preclinical screen for antidepressant drugs. Aletamine's opposition to reserpine-induced effects suggests a potential mechanism related to the enhancement of monoaminergic neurotransmission. nih.gov

Elucidation of Molecular Mechanisms of Action in Preclinical Contexts (Hypothesized and Investigated)

The precise molecular mechanisms underlying the observed pharmacological effects of this compound are not fully elucidated but are thought to involve interactions with key neurotransmitter systems in the brain.

Neurotransmitter System Interactions (e.g., Dopaminergic, Noradrenergic, Serotonergic)

Based on its structural similarity to other phenethylamines and its pharmacological profile, it is hypothesized that aletamine interacts with monoaminergic neurotransmitter systems. The antagonism of reserpine's effects strongly suggests an interaction with the noradrenergic system, as reserpine's mechanism involves the depletion of norepinephrine (B1679862). nih.gov Furthermore, some sources suggest that aletamine may also act as a weak dopamine (B1211576) antagonist.

Receptor Binding and Ligand Efficacy Studies (e.g., Monoamine Transporters, GPCRs)

While detailed receptor binding and ligand efficacy studies for this compound are not extensively available in the public domain, its pharmacological actions suggest it may interact with monoamine transporters. As a phenethylamine (B48288) derivative, it is plausible that aletamine could have an affinity for transporters of norepinephrine and dopamine. Additionally, there is some indication that aletamine may possess a high affinity for kappa-opioid receptors, which are a type of G-protein coupled receptor (GPCR). However, without specific binding affinity data (such as Kᵢ or IC₅₀ values), the precise nature of these interactions remains speculative.

Intracellular Signaling Pathways (e.g., mTORC1, ERK, BDNF-TrkB)

There is currently no specific preclinical research available that investigates the effects of this compound on the mTORC1 (mechanistic target of rapamycin (B549165) complex 1), ERK (extracellular signal-regulated kinase), or BDNF-TrkB (Brain-Derived Neurotrophic Factor-Tropomyosin receptor kinase B) intracellular signaling pathways. While these pathways are significant in neuropharmacology, studies detailing the interaction of this compound with these specific molecular cascades have not been identified in the existing scientific literature.

Neuropharmacological Research on this compound

Detailed neuropharmacological investigations into the precise mechanisms of action of this compound are not extensively documented in publicly available preclinical studies.

Impact on Neural Circuitry

There is a lack of available preclinical research specifically examining the impact of this compound on neural circuitry. Studies detailing its effects on specific brain circuits, neuronal populations, or synaptic plasticity are not present in the current body of scientific literature.

Modulation of Neurobiological Processes

Specific preclinical studies detailing the modulation of neurobiological processes such as neurogenesis, synaptic plasticity, or neuroinflammation by this compound are not available. Consequently, a detailed account of its influence on these fundamental processes cannot be provided at this time.

Neurochemical Assessments in Preclinical Models

Comprehensive neurochemical assessments of this compound in preclinical models are not described in the available literature. Research detailing its effects on the release, reuptake, or metabolism of key neurotransmitters such as glutamate, GABA, dopamine, or serotonin (B10506) in animal models has not been identified.

No Preclinical Metabolism and Pharmacokinetics Data Available for this compound

Following a comprehensive search of available scientific literature and databases, no specific preclinical data on the metabolism and pharmacokinetics of the chemical compound this compound could be identified. The user's request for a detailed article structured around specific metabolic pathways, enzyme systems, and pharmacokinetic profiles for this particular compound cannot be fulfilled due to the absence of published research on this subject.

The requested article outline requires in-depth information on Phase I and Phase II biotransformations, the involvement of specific enzyme systems like Cytochrome P450 isoforms, metabolite isolation and identification, as well as data from in vitro and in vivo preclinical studies. This level of detail is contingent upon the existence of primary research studies that have investigated these specific aspects of this compound.

Searches for "this compound metabolism," "Aletamine pharmacokinetics," "Aletamine biotransformation," and related terms did not yield any relevant scientific studies. The information available in the public domain does not cover the preclinical metabolic and pharmacokinetic profile of this specific compound. Therefore, generating a scientifically accurate and informative article that adheres to the provided outline is not possible without resorting to speculation, which would violate the principles of scientific accuracy.

It is crucial to note that information regarding the metabolism and pharmacokinetics of other compounds, such as ketamine, cannot be substituted or extrapolated to describe this compound, as they are distinct chemical entities with potentially different biological activities and metabolic fates.

Until preclinical studies on this compound are conducted and published, a detailed article on its metabolism and pharmacokinetics as per the requested structure cannot be provided.

Structure Activity Relationship Sar Studies of Aletamine Hydrochloride Analogs

Correlative Analysis of Chemical Structure and Preclinical Biological Activity

The biological activity of phenethylamine (B48288) derivatives is highly sensitive to their structural characteristics. Preclinical studies on compounds structurally related to aletamine (B1665222), such as lefetamine and other substituted phenethylamines, provide a framework for understanding these correlations. The core phenethylamine structure consists of a phenyl ring, an ethyl backbone, and an amino group, all of which are critical for activity. The spatial arrangement and electronic properties of substituents on these core components dictate the interaction with biological targets, thereby influencing the pharmacological outcome.

Similarly, the substitution pattern on the aromatic ring is a critical factor. In various phenethylamine series, the position and nature of substituents on the phenyl ring dramatically alter receptor affinity and functional activity. Studies on derivatives targeting the 5-HT₂A receptor show that alkyl or halogen groups at the para position of the phenyl ring can positively influence binding affinity nih.govkoreascience.kr. Conversely, modifications at other positions may decrease or have mixed effects on activity. The presence of an α-alkyl group, such as the allyl group in aletamine, is known to increase the duration of action by making the compound resistant to metabolic degradation by monoamine oxidase (MAO) pharmacy180.com.

The following table summarizes the general correlation between structural modifications on the phenethylamine scaffold and their observed preclinical effects.

| Structural Position | Modification | General Preclinical Effect |

| Phenyl Ring | Introduction of alkyl or halogen groups at the para-position. | Tends to increase receptor binding affinity (e.g., for 5-HT₂A receptors) nih.govkoreascience.kr. |

| Introduction of hydroxyl groups (e.g., catechol ring). | Enhances activity at adrenergic receptors but decreases oral bioavailability due to metabolism by COMT pharmacy180.com. | |

| α-Carbon | Substitution with a small alkyl group (e.g., methyl, ethyl). | Increases resistance to MAO metabolism, prolonging duration of action. Introduces a chiral center, affecting stereoselectivity pharmacy180.comslideshare.net. |

| Amino Group (N) | Increasing the size of the N-alkyl substituent. | Tends to decrease α-adrenergic receptor activity while increasing β-adrenergic receptor activity pharmacy180.comslideshare.net. |

| Conversion of a primary amine to a secondary or tertiary amine. | Can significantly alter potency and receptor selectivity pharmacy180.com. N-benzyl substitution has been shown to increase affinity at 5-HT₂ receptors in some series nih.gov. |

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the phenethylamine class, the key pharmacophoric features are well-defined and serve as a foundation for understanding aletamine's activity.

The essential pharmacophore for most centrally-acting phenethylamines includes:

An Aromatic Ring: This feature, typically a phenyl group, is crucial for binding, often through van der Waals or π-π stacking interactions within the receptor pocket.

A Two-Carbon Ethyl Linker: This spacer correctly positions the amino group relative to the aromatic ring. The length of this linker is generally optimal at two carbons for potent direct-acting agonism pharmacy180.com.

A Nitrogen Atom: The amino group is typically protonated at physiological pH, forming a cationic head that engages in a critical ionic interaction with a conserved acidic residue (e.g., an aspartate) in the transmembrane domain of many G-protein coupled receptors acs.org.

Pharmacophore modeling studies have refined this basic model by identifying additional features such as hydrophobic areas, hydrogen bond donors, and hydrogen bond acceptors that contribute to binding affinity and selectivity researchgate.net. For example, a consensus pharmacophore model for β₂-adrenoceptor agonists includes specific hydrophobic features and hydrogen bond donor/acceptor sites that map onto the phenethylamine core researchgate.net. The allyl group at the α-carbon of aletamine would contribute to a hydrophobic region, and its specific size and conformation would influence how it fits into the target binding site.

Rational Design and Synthesis of Aletamine Analogs for SAR Elucidation

Rational drug design utilizes the knowledge of a compound's SAR to create new molecules with desired properties. The process involves the systematic synthesis and biological evaluation of analogs to build a comprehensive understanding of the structural requirements for activity mdpi.commorressier.com. For aletamine, a rational design strategy would involve creating a library of analogs with specific modifications to probe the contributions of each part of the molecule.

Design strategies would include:

Modification of the α-Allyl Group: The allyl group is a key feature distinguishing aletamine from simpler phenethylamines like amphetamine. Analogs could be synthesized where the allyl group is replaced with other substituents of varying size, lipophilicity, and electronic character (e.g., methyl, ethyl, propyl, cyclopropylmethyl, or benzyl (B1604629) groups). This would elucidate the steric and hydrophobic tolerance at the α-position.

Substitution on the Phenyl Ring: A series of analogs could be prepared with substituents (e.g., halogens, methyl, methoxy (B1213986) groups) at the ortho-, meta-, and para-positions of the phenyl ring. This approach helps to map the electronic and steric requirements of the receptor binding pocket and can be used to enhance potency or selectivity nih.govwikipedia.org.

Variation of the Amino Group: The primary amine of aletamine could be modified to secondary or tertiary amines by adding alkyl groups (e.g., methyl, ethyl). This would investigate the importance of the N-H bonds for hydrogen bonding and the steric tolerance for N-substituents pharmacy180.comslideshare.netnih.gov.

The synthesis of these analogs typically follows established organic chemistry routes. For example, the core phenethylamine structure can be assembled through methods like reductive amination of a corresponding phenylacetone (B166967) precursor. Subsequent modifications to the amino group or the aromatic ring can be achieved through standard functional group transformations. The biological activity of each synthesized analog is then determined through preclinical assays, and the results are used to refine the SAR model.

Modulation of Functional Groups and Their Influence on Pharmacological Profiles

The specific functional groups on a phenethylamine molecule and their positions are primary determinants of the resulting pharmacological profile, influencing receptor selectivity, potency, and pharmacokinetics.

Influence of the α-Substituent: The presence of a substituent on the α-carbon of the ethylamine (B1201723) sidechain significantly impacts the molecule's properties. As noted, an α-alkyl group can protect the compound from degradation by MAO, thereby increasing its bioavailability and duration of action pharmacy180.com. The size of this group is also critical; while a methyl group is common (as in amphetamine), the larger allyl group in aletamine suggests a different interaction with its biological targets. Replacing the allyl group with a smaller ethyl group, for instance, has been shown in some phenethylamine series to diminish α-adrenergic activity more than β-adrenergic activity, conferring a degree of β-selectivity slideshare.net.

Influence of N-Substitution: Modification of the amino group is a powerful tool for tuning pharmacological activity.

Primary vs. Secondary/Tertiary Amines: Primary and secondary amines are generally potent direct-acting agonists at adrenergic receptors, while tertiary amines often show reduced activity pharmacy180.com.

Size of N-Alkyl Groups: As the steric bulk of the N-substituent increases, a general trend observed is a decrease in α-receptor agonist activity and an increase in β-receptor activity pharmacy180.comslideshare.net. For example, norepinephrine (B1679862) (primary amine) is a potent α-agonist, while epinephrine (B1671497) (N-methyl) is a potent agonist at α, β₁, and β₂ receptors, and isoproterenol (B85558) (N-isopropyl) is a potent, selective β-agonist with little α-activity. This principle would suggest that N-alkylation of aletamine could shift its activity profile away from any α-adrenergic effects and potentially enhance β-adrenergic or other receptor interactions.

Influence of Phenyl Ring Substituents: Substitutions on the aromatic ring can fine-tune receptor interactions and metabolic stability.

Hydroxylation: The presence and position of hydroxyl groups are critical for adrenergic activity. A 3,4-dihydroxy (catechol) pattern is optimal for α and β receptor agonism but leads to rapid metabolism by catechol-O-methyltransferase (COMT) and poor oral bioavailability pharmacy180.com. Replacing the catechol with a 3,5-dihydroxy (resorcinol) structure can confer β₂-selectivity and improve oral activity pharmacy180.com.

Lipophilicity and Electronics: Adding lipophilic groups like halogens or small alkyl groups can enhance membrane permeability and binding affinity. The electronic nature of the substituent (electron-donating vs. electron-withdrawing) alters the electron density of the ring, which can influence binding interactions. For example, in the 2C series of phenethylamines, the identity of the substituent at the 4-position has been linked to 5-HT₂ receptor selectivity and agonist properties wikipedia.org.

The following table provides a summary of how specific functional group modulations on a hypothetical aletamine scaffold could be expected to influence its pharmacological profile, based on established phenethylamine SAR.

| Compound Modification | Expected Influence on Pharmacological Profile | Rationale |

| Aletamine Analog 1: N-Methylation | Potential shift from α- to β-adrenergic activity; altered affinity for other CNS receptors. | Increased steric bulk at the nitrogen atom generally favors β-receptor interaction over α-receptor interaction pharmacy180.comslideshare.net. |

| Aletamine Analog 2: Replacement of α-allyl with α-methyl | Potentially increased CNS stimulant activity; altered receptor binding profile. | α-methyl group is a classic feature of amphetamine-like stimulants; provides MAO resistance pharmacy180.com. |

| Aletamine Analog 3: Addition of a 4-chloro substituent to the phenyl ring | Potentially increased binding affinity at certain receptors (e.g., serotonin (B10506) transporters or 5-HT₂ receptors). | Para-halogen substitution often enhances binding affinity through favorable hydrophobic and electronic interactions nih.govkoreascience.kr. |

| Aletamine Analog 4: Addition of 3,4-dihydroxy groups to the phenyl ring | Increased potency at adrenergic receptors; decreased oral bioavailability and CNS penetration. | The catechol moiety is a key pharmacophoric feature for adrenergic receptor activation but is a substrate for COMT and is highly polar pharmacy180.com. |

In Vitro Research Methodologies and Findings

Cell-Based Assay Systems for Biological Activity Screening

Cell-based assays are fundamental tools in drug discovery, offering a biologically relevant environment to screen for the activity of compounds like Aletamine (B1665222) hydrochloride. These systems can range from simple single-cell-type cultures to more complex co-culture models.

A primary application for a compound with structural similarities to psychoactive agents would be the use of human embryonic kidney 293 (HEK293) cells or Chinese hamster ovary (CHO) cells. These cell lines are readily transfected to express specific target proteins, such as monoamine transporters—the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). Researchers can then perform uptake inhibition assays using radiolabeled neurotransmitters (e.g., [³H]serotonin, [³H]dopamine) to determine if Aletamine hydrochloride blocks transporter function. A reduction in the uptake of the radiolabeled neurotransmitter in the presence of the compound indicates inhibitory activity.

Furthermore, cell viability assays, such as the MTT assay, would be employed across various cell lines (e.g., neuronal cell lines like SH-SY5Y) to establish a concentration range for this compound that is not cytotoxic, ensuring that observed effects in other assays are due to specific pharmacological actions rather than cell death. Reporter gene assays could also be utilized, where cells are engineered so that the interaction of a compound with a specific receptor pathway triggers the expression of a measurable reporter protein, providing insights into the compound's mechanism of action.

Receptor Binding Assays and Ligand Profiling

To identify the specific molecular targets of this compound, receptor binding assays are indispensable. These assays quantify the affinity of a compound for a wide array of receptors and transporters. The primary method involves competitive binding studies where this compound would compete with a radiolabeled ligand known to bind with high affinity to a specific target.

For instance, to determine its affinity for monoamine transporters, membrane preparations from cells expressing DAT, NET, or SERT would be incubated with a specific radioligand (e.g., [³H]CFT for DAT) and varying concentrations of this compound. The concentration of this compound that displaces 50% of the radioligand is determined as the IC50 value, which can then be used to calculate the binding affinity constant (Ki).

Given the structural class of Aletamine, its affinity for other central nervous system receptors, such as the N-methyl-D-aspartate (NMDA) receptor, would also be a critical area of investigation. Similar competitive binding assays using radioligands like [³H]MK-801 would be performed to determine its affinity for the NMDA receptor ion channel. A broad ligand profiling screen against a panel of numerous receptors and ion channels is a standard industry practice to identify both primary targets and potential off-target interactions.

Illustrative Data from Receptor Binding Assays

| Target | Radioligand | Parameter | Illustrative Value |

|---|---|---|---|

| Dopamine Transporter (DAT) | [³H]CFT | Ki (nM) | X |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Ki (nM) | Y |

| Serotonin Transporter (SERT) | [³H]Citalopram | Ki (nM) | Z |

| NMDA Receptor | [³H]MK-801 | Ki (µM) | A |

Note: The values X, Y, Z, and A are placeholders representing the type of data generated in these assays, as specific data for this compound is not available.

Enzyme Activity Assays (e.g., Transporter Inhibition, Metabolic Enzymes)

Enzyme activity assays are crucial for understanding the functional consequences of a compound's binding to its target. For this compound, the most relevant assays would focus on its functional inhibition of monoamine transporters.

These assays are typically performed using cell lines stably expressing the human transporters (hDAT, hNET, hSERT). The cells are incubated with this compound at various concentrations before the addition of a radiolabeled substrate (e.g., [³H]dopamine for DAT). The ability of the compound to inhibit the uptake of the substrate is measured by scintillation counting. The concentration that produces 50% inhibition of uptake is the IC50 value, which provides a functional measure of the compound's potency. Kinetic analyses can further determine the nature of the inhibition (e.g., competitive, non-competitive).

Additionally, in vitro assays using human liver microsomes or recombinant cytochrome P450 (CYP) enzymes would be conducted to investigate the metabolic profile of this compound. These studies identify the primary CYP enzymes responsible for its metabolism, which is critical for predicting potential drug-drug interactions.

Illustrative Data from Transporter Inhibition Assays

| Transporter | Substrate | Parameter | Illustrative Value (µM) |

|---|---|---|---|

| Dopamine Transporter (DAT) | [³H]Dopamine | IC50 | B |

| Norepinephrine Transporter (NET) | [³H]Norepinephrine | IC50 | C |

| Serotonin Transporter (SERT) | [³H]Serotonin | IC50 | D |

Note: The values B, C, and D are placeholders representing the type of data generated in these assays, as specific data for this compound is not available.

Cellular Uptake and Efflux Studies

Investigating how this compound moves across cell membranes is key to understanding its potential bioavailability and ability to reach its targets, particularly within the central nervous system.

Cellular uptake studies would be performed in the same transporter-expressing cell lines to determine if this compound itself is a substrate for these transporters. An increase in intracellular accumulation of a radiolabeled version of this compound in transporter-expressing cells compared to control cells would indicate that it is a substrate.

Efflux studies are equally important, as they determine if the compound is actively removed from cells by transporters like P-glycoprotein (P-gp), which can limit brain penetration. Caco-2 cell monolayers are a common in vitro model for assessing intestinal permeability and P-gp-mediated efflux. The bidirectional transport of this compound across the Caco-2 monolayer would be measured. A higher transport rate from the basolateral to the apical side compared to the apical to basolateral side would suggest it is a substrate for an efflux transporter.

Primary Cell Culture Models

To study the effects of this compound in a more physiologically relevant context, primary cell cultures are utilized. These cells are isolated directly from animal tissues and retain many of the characteristics of their in vivo counterparts.

For a CNS-active compound, primary cultures of neurons, such as cortical or hippocampal neurons, would be the model of choice. In these cultures, researchers could use techniques like patch-clamp electrophysiology to study the effects of this compound on neuronal excitability and synaptic transmission. For example, its impact on NMDA receptor-mediated currents could be directly measured. Furthermore, neurotransmitter release assays could be performed to see how the compound, through its potential action on monoamine transporters, alters the levels of dopamine, norepinephrine, and serotonin in the culture medium. These models provide a more integrated view of a compound's effects on neuronal function compared to single-target assays in recombinant cell lines. mdpi.commdpi.com

Application of Animal Models in Aletamine Hydrochloride Research

Selection and Justification of Animal Species for Preclinical Investigation (e.g., Rodents)

The selection of appropriate animal species is a critical first step in preclinical pharmacological research, ensuring the translatability and relevance of the findings to human physiology. dergipark.org.trnih.gov In the investigation of aletamine (B1665222) hydrochloride, researchers have employed a range of species, with a significant focus on rodents. nih.gov

Animal Species Utilized:

Mice: Frequently chosen for initial screening of psychotropic agents due to their small size, cost-effectiveness, and the availability of well-characterized behavioral tests. dergipark.org.trnih.gov They have been used to assess aletamine's effects on motor activity and its interaction with other neuroactive substances. nih.gov

Rats: Along with mice, rats are a cornerstone of pharmacological research. dergipark.org.trnih.gov Their larger size facilitates certain experimental procedures, and their neuroanatomy is well-documented, making them suitable for studying drug effects on behavior and neurochemistry. nih.gov

Guinea Pigs, Rabbits, and Dogs: The use of multiple species, including non-rodents, allows for a broader understanding of a compound's pharmacological profile across different physiological systems. nih.gov

Justification for Rodent Models: The predominant use of rodents like mice and rats in neuroscience research is justified by several factors. Their physiological and anatomical systems, particularly the central nervous system, share significant similarities with humans. dergipark.org.tr This homology makes them valuable for modeling complex conditions. Furthermore, their relatively short lifespans and rapid breeding cycles facilitate studies that require a large number of subjects or span multiple generations. nih.gov

Table 1. Animal Species in Aletamine Hydrochloride Research

| Species | Rationale for Use in Pharmacological Studies | Specific Application in Aletamine Research nih.gov |

|---|---|---|

| Mice | Ideal for high-throughput screening, genetic modeling, and established behavioral paradigms. dergipark.org.trnih.gov | Evaluation of motor activity, antagonism studies. |

| Rats | Well-characterized neuroanatomy and behavior; suitable for more complex experimental designs. dergipark.org.trnih.gov | General pharmacological evaluation. |

| Guinea Pigs | Used to assess specific physiological responses and broaden inter-species data. nih.gov | General pharmacological evaluation. |

| Rabbits | Utilized for specific physiological and pharmacological assessments. nih.gov | General pharmacological evaluation. |

| Dogs | A non-rodent model used to assess cardiovascular and other systemic effects. nih.gov | General pharmacological evaluation. |

Experimental Design in Pharmacological Animal Studies

The design of animal experiments in pharmacology is crucial for obtaining reliable and reproducible results. dergipark.org.trnih.govresearchgate.net Well-designed studies typically involve a clear hypothesis, control groups, randomization, and blinded assessments to minimize bias. nih.gov In the study of this compound, experimental designs were structured to elucidate its antidepressant-like and central nervous system stimulant properties. nih.gov

Key components of the experimental designs included:

Control Groups: The inclusion of vehicle-treated control groups is standard practice to ensure that observed effects are due to the test compound and not the administration procedure itself. nih.govresearchgate.net

Reference Compounds: The effects of aletamine were often compared against known antidepressant drugs to benchmark its activity.

Antagonism and Interaction Studies: A common design involves administering aletamine in conjunction with other pharmacological agents (e.g., reserpine (B192253), tryptamine) to probe its mechanism of action. nih.gov For instance, the ability of aletamine to reverse the effects of a substance like reserpine provides insights into its interaction with monoaminergic systems. nih.gov

Dose-Response Evaluation: Studies are designed to test multiple dose levels of the compound to establish a relationship between the dose and the magnitude of the biological effect.

These structured designs allow researchers to systematically characterize the pharmacological profile of a new chemical entity before it can be considered for further development. dergipark.org.trdoaj.org

Behavioral Phenotyping Paradigms (e.g., Behavioral Despair Tests, Locomotor Activity)

Behavioral phenotyping in animal models is essential for assessing the effects of compounds on the central nervous system. nih.gov For potential antidepressants like aletamine, paradigms that measure states analogous to human depression, such as behavioral despair, and general activity levels are particularly relevant. nih.govnih.gov

Behavioral Despair Tests: While specific tests like the Forced Swim Test (FST) and Tail Suspension Test (TST) are now standard for screening antidepressants, earlier research used analogous models. nih.gov These tests are based on the principle that rodents, when placed in an inescapable aversive situation, will eventually adopt an immobile posture. nih.govresearchgate.net A reduction in the duration of immobility is interpreted as an antidepressant-like effect. nih.gov The primary pharmacological evaluation of aletamine utilized the antagonism of reserpine-induced sedation as a key indicator of antidepressant potential, a widely accepted paradigm at the time that is conceptually related to behavioral despair. nih.gov

Locomotor Activity: Changes in spontaneous locomotor activity are a crucial measure for psychotropic drugs. nih.govnih.gov An open-field test is commonly used to assess general activity, exploration, and anxiety-like behaviors. researchgate.net Aletamine was found to cause a marked increase in spontaneous motor activity in mice, a characteristic shared with psychostimulant drugs. nih.gov This effect is often linked to the modulation of dopaminergic and noradrenergic pathways. meliordiscovery.com

Table 2. Summary of Key Behavioral Findings for this compound

| Behavioral Paradigm | Description | Observed Effect of this compound nih.gov |

|---|---|---|

| Reserpine Antagonism | Assesses the ability of a compound to reverse the sedative and ptosis-inducing effects of reserpine, a monoamine depletor. This was a classic screening method for antidepressant activity. | Aletamine effectively antagonized reserpine-induced effects, suggesting antidepressant-like properties. |

| Spontaneous Motor Activity | Measures the overall level of movement and exploration of an animal in a novel environment, typically an open field arena. nih.govresearchgate.net | Produced a significant, dose-dependent increase in locomotor activity in mice, indicative of central nervous system stimulation. |

Neurobiological and Neurochemical Assessments in Animal Models

To understand how aletamine exerts its behavioral effects, neurobiological and neurochemical assessments are conducted in animal models. These studies aim to identify the compound's molecular targets and its impact on neurotransmitter systems. nih.gov

Research on this compound has pointed towards its interaction with monoaminergic systems, which are key targets for many antidepressant medications. nih.gov

Interaction with Norepinephrine (B1679862): Aletamine was shown to potentiate the effects of norepinephrine, suggesting it may enhance noradrenergic neurotransmission. nih.gov This is a common mechanism of action for several classes of antidepressants.

Antagonism of Reserpine: As mentioned, reserpine depletes stores of monoamine neurotransmitters (norepinephrine, dopamine (B1211576), and serotonin). Aletamine's ability to counteract reserpine's effects strongly implies that it acts by increasing the availability or efficacy of these neurotransmitters at the synapse. nih.gov

Interaction with Tryptamines: The compound was also observed to antagonize certain effects of tryptamines, further suggesting a complex interaction with monoaminergic pathways, potentially including the serotonergic system. nih.gov

These neurochemical findings in animal models provide a mechanistic basis for the behavioral effects observed, such as increased locomotor activity and antidepressant-like actions. nih.govmeliordiscovery.com

Table 3. Neurochemical Interactions of Aletamine in Animal Models

| Neurochemical Interaction | Experimental Observation nih.gov | Inferred Mechanism |

|---|---|---|

| Reserpine Antagonism | Reversal of reserpine-induced sedation, hypothermia, and ptosis. | Likely involves increasing the synaptic availability of monoamines (e.g., norepinephrine, dopamine). |

| Norepinephrine Potentiation | Enhanced the pressor effects of norepinephrine. | Suggests enhancement of noradrenergic signaling, possibly through reuptake inhibition or release. |

| Tryptamine Antagonism | Blocked convulsions induced by tryptamines. | Indicates interaction with tryptaminergic/serotonergic pathways. |

In Vivo Functional Studies and Electrophysiological Recordings

In vivo functional studies assess the physiological effects of a compound in a living organism, providing a systems-level understanding of its action. Electrophysiological recordings, in particular, offer direct measurement of neuronal activity. nih.govnih.gov

In Vivo Electrophysiology: While the foundational research on aletamine does not detail specific in vivo electrophysiological recordings, this technique is a powerful tool in modern neuropharmacology. nih.gov It involves implanting microelectrodes into specific brain regions of an awake, freely moving animal to record the electrical activity of individual neurons (single-unit recordings) or populations of neurons (local field potentials). nih.govnih.gov Such studies could provide high-resolution data on how this compound alters neuronal firing rates and patterns in brain circuits relevant to mood and activity, such as the prefrontal cortex or ventral tegmental area. nih.gov For example, recording from dopaminergic neurons in the ventral tegmental area following aletamine administration could directly test the hypothesis that the compound enhances dopamine release, which is suggested by its stimulant effects. nih.govnih.gov

Theoretical Applications and Future Research Directions

Computational Modeling and Cheminformatics Approaches

Computational modeling and cheminformatics are powerful tools in modern drug discovery and pharmacology. These in silico methods allow researchers to predict the properties and interactions of molecules, saving time and resources compared to traditional laboratory experiments.

In Silico Predictions of Pharmacological Activity

In silico methods can be employed to predict the pharmacological activity of aletamine (B1665222) hydrochloride by comparing its structural and electronic properties to those of known compounds. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling could be used to build models that correlate the molecular structure of aletamine with potential biological activities. researchgate.netnih.gov These models can help predict a compound's efficacy and potential targets. mdpi.com For instance, by analyzing the structural features of aletamine, researchers could hypothesize its potential interactions with various receptors and transporters in the central nervous system.

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of aletamine hydrochloride, molecular docking could be used to simulate its interaction with various neuroreceptors, such as NMDA, dopamine (B1211576), and serotonin (B10506) receptors, which are common targets for arylcyclohexylamines. juniperpublishers.com By predicting the binding affinity and mode of interaction, researchers can gain insights into the potential mechanisms of action of aletamine. nih.govnih.gov For example, studies on ketamine, a structurally related compound, have utilized molecular docking to explore its interactions with various receptors, providing a framework for similar investigations into aletamine. juniperpublishers.comnih.govjhas-bwu.com

Predictive Metabolism Modeling

Computational tools can also predict how this compound might be metabolized in the body. nih.gov By analyzing its chemical structure, predictive models can identify potential metabolic pathways and the enzymes involved. nih.govresearchgate.net This information is crucial for understanding the compound's duration of action and potential for drug-drug interactions. nih.gov Understanding the metabolism of a compound is a critical aspect of drug development, and in silico approaches can help to identify potential safety issues early in the research process. researchgate.net

Exploration of Uninvestigated Neurobiological Targets

Given the complex pharmacology of related compounds, it is plausible that this compound interacts with a range of neurobiological targets beyond the well-characterized receptors. Future research could focus on identifying and characterizing these novel targets. Techniques such as affinity chromatography and chemoproteomics could be employed to "fish" for binding partners of aletamine in brain tissue extracts. Identifying novel targets could open up new avenues for understanding its potential therapeutic effects.

Development of Advanced Research Tools and Methodologies

The study of this compound would benefit from the development of specific research tools. This includes the synthesis of radiolabeled aletamine for use in positron emission tomography (PET) imaging studies to visualize its distribution and receptor occupancy in the living brain. Furthermore, the development of highly specific antibodies against aletamine could enable its detection and quantification in biological samples, facilitating pharmacokinetic and pharmacodynamic studies.

Integration of Omics Technologies in this compound Research (e.g., Metabolomics)

"Omics" technologies, which involve the comprehensive analysis of large sets of biological molecules, offer a powerful approach to understanding the systemic effects of this compound. nih.govresearchgate.net

Metabolomics , the study of the complete set of small-molecule metabolites in a biological sample, could be particularly informative. nih.gov By analyzing changes in the metabolome of cells or organisms exposed to aletamine, researchers can gain insights into the biochemical pathways it perturbs. nih.gov For instance, metabolomic studies on ketamine have revealed alterations in various biological pathways, including glycolysis and amino acid metabolism. nih.gov Similar studies with aletamine could help to elucidate its mechanism of action and identify potential biomarkers of its effects. nih.gov The integration of various omics disciplines, such as genomics, proteomics, and metabolomics, can provide a more holistic understanding of a drug's effects. nih.govfrontiersin.orgmdpi.com

Emerging Concepts in Phenethylamine (B48288) Pharmacology Research

The study of phenethylamines is a continuously evolving field, with research moving beyond simple monoamine release and reuptake inhibition to explore more nuanced and sophisticated pharmacological mechanisms. These emerging concepts offer a theoretical framework for future investigations into compounds like this compound (α-ethylphenethylamine hydrochloride), potentially uncovering novel therapeutic applications. Key areas of advanced research include functional selectivity at monoamine transporters, biased agonism at G-protein coupled receptors (GPCRs), and the role of Trace Amine-Associated Receptor 1 (TAAR1).

Functional Selectivity and Allosteric Modulation of Monoamine Transporters

Recent research has advanced the understanding of how phenethylamine compounds interact with monoamine transporters—dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT). The classical model focuses on competitive inhibition of reuptake or substrate-mediated release. However, emerging concepts like functional selectivity and allosteric modulation provide a more detailed picture. aspetjournals.org Functional selectivity suggests that a ligand can differentially affect the various functions of a transporter, such as substrate uptake versus efflux. aspetjournals.org

A sophisticated kinetic model proposes that phenethylamines can act as allosteric modulators, binding to sites on the transporter distinct from the substrate binding site. aspetjournals.org This can lead to a range of effects, from partial release, where a compound is less efficacious at inducing monoamine efflux than a full agonist like amphetamine, to selective modulation of either uptake or release. aspetjournals.org

For Aletamine, as an α-ethylphenethylamine analog, these concepts are highly relevant. Research on its close analogs shows a preference for norepinephrine release over dopamine release. nih.govnih.gov Specifically, α-ethylphenethylamine (AEPEA) and N-methyl-α-ethylphenethylamine (MEPEA) are effective releasers at both NET and DAT, but with greater potency at NET. nih.govnih.gov N,α-diethylphenethylamine (DEPEA) is a fully efficacious releaser at NET but only a weak partial releaser at DAT. nih.gov This profile suggests that the α-ethyl group may confer a degree of functional selectivity. Future research could investigate whether Aletamine acts as a partial releaser or an allosteric modulator at DAT, which could translate to a distinct pharmacological profile compared to α-methylphenethylamines like amphetamine.

| Compound | Structure Type | Transporter Activity Profile | Potency vs. Amphetamine |

| Amphetamine | α-methylphenethylamine | Potent and efficacious releaser at DAT and NET nih.govnih.gov | ~10x more potent than α-ethyl analogs nih.govnih.gov |

| Aletamine (AEPEA) | α-ethylphenethylamine | Releaser at NET and DAT, with greater potency at NET nih.govnih.gov | Lower nih.gov |

| N,α-Diethylphenethylamine (DEPEA) | N-ethyl, α-ethylphenethylamine | Fully efficacious releaser at NET; weak partial releaser at DAT nih.gov | Lower nih.gov |

Biased Agonism in Phenethylamine Receptor Interactions

Biased agonism is a pivotal concept in modern pharmacology, particularly for G-protein coupled receptors (GPCRs) targeted by many phenethylamines, such as serotonin (5-HT) and dopamine receptors. acs.orgnih.govnih.gov This phenomenon describes the ability of a ligand to stabilize specific receptor conformations, thereby preferentially activating certain intracellular signaling pathways over others. acs.orgnih.govnih.gov For instance, at the 5-HT2A receptor, an agonist might preferentially activate the Gq-protein pathway or the β-arrestin pathway, leading to different downstream effects. acs.orgnih.govnih.gov

This concept is being actively explored for psychedelic phenethylamines. acs.orgnih.govnih.govresearchgate.net Studies on a range of phenylalkylamines have demonstrated that structural modifications can systematically alter bias between the Gq and β-arrestin2 pathways. acs.orgnih.gov While research has historically focused on α-methyl or N-substituted phenethylamines, the principle is theoretically applicable to Aletamine. The presence of an α-ethyl group instead of an α-methyl group could alter how the molecule docks within the binding pocket of receptors like the 5-HT2A or dopamine D2 receptor, potentially inducing a unique signaling bias. Future research directions could involve characterizing Aletamine's signaling profile at a range of GPCRs to determine if it exhibits biased agonism, which could lead to the development of compounds with more targeted therapeutic effects.

Modulation of Trace Amine-Associated Receptor 1 (TAAR1)

The discovery of the Trace Amine-Associated Receptor 1 (TAAR1) has opened a new frontier in understanding the pharmacology of phenethylamines. bluelight.orgfrontiersin.org TAAR1 is a GPCR that is activated by endogenous trace amines, such as β-phenylethylamine and tyramine, as well as by amphetamine and its analogs. bluelight.orgfrontiersin.orgbohrium.com Located presynaptically in monoaminergic neurons, TAAR1 acts as a modulator of dopamine, norepinephrine, and serotonin systems. bluelight.orgacs.org

| Pharmacological Concept | Primary Target | Mechanism | Theoretical Relevance to Aletamine |

| Functional Selectivity | Monoamine Transporters (DAT, NET, SERT) | Differential modulation of transporter functions (e.g., uptake vs. efflux). aspetjournals.org | The α-ethyl group may confer selectivity, particularly favoring NET release over DAT release, as seen in analogs. nih.gov |

| Biased Agonism | G-Protein Coupled Receptors (e.g., 5-HT2A, D2) | Preferential activation of specific downstream signaling pathways (e.g., G-protein vs. β-arrestin). acs.orgnih.gov | The molecular structure could induce a unique signaling profile at key CNS receptors, warranting investigation. |

| TAAR1 Modulation | Trace Amine-Associated Receptor 1 | Activation of this presynaptic GPCR modulates monoamine transporter function and neuronal firing. bluelight.orgfrontiersin.org | As an amphetamine analog, Aletamine is a putative TAAR1 agonist, a mechanism that could significantly shape its pharmacological effects. |

Q & A

Q. Q1: What are the recommended analytical techniques for characterizing Aletamine hydrochloride purity and structural identity in early-stage research?

Methodological Answer:

- Chromatographic Methods : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Include retention time comparison against a certified reference standard .

- Spectroscopic Analysis : Confirm structural identity via -NMR and -NMR, ensuring resonance peaks align with predicted spectra. Cross-validate with FT-IR for functional group identification (e.g., amine, hydrochloride salt) .

- Elemental Analysis : Quantify carbon, hydrogen, and nitrogen content to verify stoichiometry. Deviations >0.3% may indicate impurities .

Q. Q2: How should researchers design a reproducible synthesis protocol for this compound?

Methodological Answer:

- Stepwise Optimization : Begin with small-scale reactions (1–5 mmol) to optimize temperature, solvent (e.g., ethanol/water mixtures), and stoichiometry. Monitor reaction progress via TLC or inline spectroscopy .

- Purification : Use recrystallization (e.g., ethanol/ether) to isolate the hydrochloride salt. Validate purity by melting point analysis and HPLC (>98% purity threshold) .

- Documentation : Follow IUPAC guidelines for reporting synthetic steps, including yields, side products (e.g., unreacted precursors), and spectroscopic data in supplementary materials .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?

Methodological Answer:

- Orthogonal Assays : Compare results from in vitro (e.g., receptor-binding assays) and in vivo models (e.g., pharmacokinetic studies in rodents). Use statistical tools (e.g., ANOVA with post hoc tests) to identify model-specific biases .

- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends. For example, discrepancies in metabolic stability may arise from species-specific cytochrome P450 activity .

- Mechanistic Studies : Employ knock-out models or siRNA silencing to isolate target pathways, reducing confounding variables .

Q. Q4: What strategies are effective for assessing this compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose samples to stress conditions (40°C/75% RH for 6 months) and monitor degradation via HPLC. Identify major degradants using LC-MS/MS .

- Excipient Compatibility : Test stability in formulations with common excipients (e.g., lactose, magnesium stearate). Use DSC to detect polymorphic transitions or salt dissociation .

- Regulatory Alignment : Follow ICH Q1A(R2) guidelines for stability testing, including data reporting in Arrhenius plots to predict shelf life .

Q. Q5: How should researchers address low yield or inconsistent reproducibility in scaled-up synthesis of this compound?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect crystallization endpoints or byproduct formation during scale-up .

- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., pH, agitation rate). Prioritize factors with Pareto charts .

- Byproduct Analysis : Characterize impurities via high-resolution MS and NMR. If diethylammonium chloride is detected, adjust washing protocols (e.g., multiple water washes) .

Safety and Compliance

Q. Q6: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves (verified via ANSELl Chemical Resistance Guide) and safety goggles. For powder handling, wear N95 respirators in ventilated hoods .

- Spill Management : Neutralize hydrochloride residues with sodium bicarbonate, followed by ethanol rinsing. Document incidents per OSHA Hazard Communication Standard .

- Training : Mandate SOP reviews and SDS access (e.g., MedChemExpress guidelines) before initiating work. Maintain training logs with PI approval for protocol deviations .

Data Interpretation and Reporting

Q. Q7: How should researchers address conflicting spectral data (e.g., NMR, IR) when characterizing novel this compound derivatives?

Methodological Answer:

- Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvents, dry samples). Compare with computational predictions (DFT-based NMR simulations) .

- Impurity Profiling : Use LC-MS to detect trace contaminants (e.g., residual solvents, synthetic intermediates) that may obscure spectral interpretation .

- Peer Review : Share raw data (e.g., FID files) in supplementary materials for independent validation .

Ethical and Regulatory Considerations

Q. Q8: What ethical frameworks apply to preclinical studies involving this compound?

Methodological Answer:

- IACUC Compliance : For in vivo studies, adhere to ARRIVE guidelines for humane endpoints and sample-size justification. Document protocol approvals (e.g., University of Georgia EHS standards) .

- Data Transparency : Disclose all negative results and conflicts of interest (e.g., funding sources) per ICMJE recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.